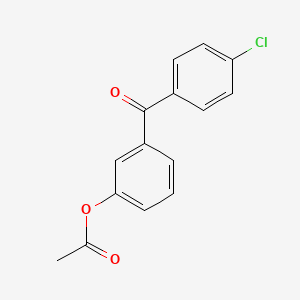

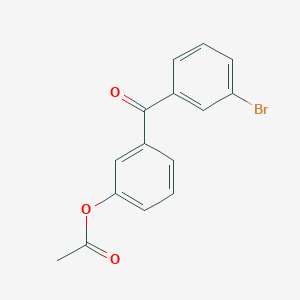

4-Bromo-3'-chloro-4'-fluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

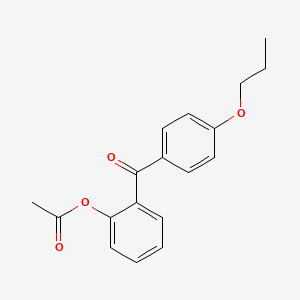

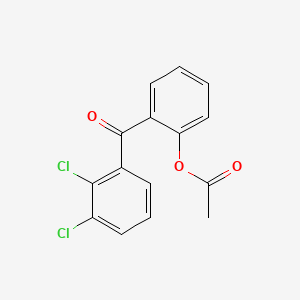

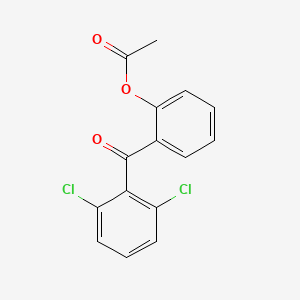

“4-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound with the molecular formula C13H7BrClFO. It has a molecular weight of 313.55 .

Molecular Structure Analysis

The InChI code for “4-Bromo-3’-chloro-4’-fluorobenzophenone” is 1S/C13H7BrClFO/c14-10-4-1-8 (2-5-10)13 (17)9-3-6-12 (16)11 (15)7-9/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-3’-chloro-4’-fluorobenzophenone” is predicted to be 397.1±37.0 °C, and its density is predicted to be 1.568±0.06 g/cm3 .科学的研究の応用

Photoreduction Studies

The compound has been used in photoreduction studies . The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . This involves the use of UV light at 350 nm for various durations, and the samples were then studied via IR spectroscopy .

Synthesis of Derivatives

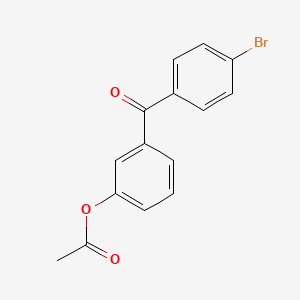

4-Bromo-3’-chloro-4’-fluorobenzophenone can be used as a starting material for the synthesis of various derivatives . For instance, it was used in the synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP), a compound with potential photochemical reactivity and photophysical properties .

Spectral Analysis

The compound is used in spectral analysis studies . After synthesis, the product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Photophysical Studies

4-Bromo-3’-chloro-4’-fluorobenzophenone has been used in photophysical studies . In one study, the compound was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst . The product was then used to study photophysics, specifically "quantitative UV" .

Solvent Studies

The compound has been used in solvent studies . The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methylcyclohexane were studied using UV absorption spectroscopy .

Radical Formation

4-Bromo-3’-chloro-4’-fluorobenzophenone can form radicals in the presence of ultraviolet radiation . This gives rise to some interesting photochemistry which transforms them into benzopinacols .

作用機序

In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position of the compound to form succinimide .

In nucleophilic substitution reactions, a nucleophile can attack the carbon at the benzylic position, causing the bromine atom to leave and form a bromide anion .

特性

IUPAC Name |

(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYMBAWHXLZCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220160 |

Source

|

| Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951890-13-4 |

Source

|

| Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。